

Clometacin: A Technical Overview of a Nonsteroidal Anti-inflammatory Drug

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clometacin is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the indoleacetic acid class, developed for its analgesic and anti-inflammatory effects. Its clinical application was ultimately curtailed due to a significant association with drug-induced liver injury (DILI), leading to its withdrawal from the market in at least one region.[1] This technical guide provides a comprehensive analysis of **Clometacin**, detailing its chemical properties, mechanism of action, metabolic pathways, and the critical safety concerns that led to its discontinuation. This document aims to serve as a resource for researchers in pharmacology and toxicology by consolidating the available scientific information and outlining relevant experimental protocols.

Chemical and Physical Properties

Clometacin, chemically known as 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is an organic compound with the molecular formula C₁₉H₁₆ClNO₄.[1] A summary of its key properties is presented in Table 1.

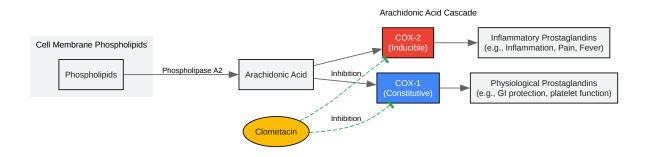
Table 1: Chemical and Physical Properties of Clometacin



Property	Value
IUPAC Name	2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol- 1-yl]acetic acid[1]
Synonyms	Clometacine, Duperan, Mindolic Acid[1]
CAS Number	25803-14-9[1]
Molecular Formula	C19H16CINO4[1]
Molecular Weight	357.8 g/mol [1]

Mechanism of Action: Cyclooxygenase Inhibition

The primary pharmacological action of **Clometacin**, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2]



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Caption: Clometacin inhibits both COX-1 and COX-2 enzymes.

Specific quantitative data on the inhibitory potency (IC50 values) of **Clometacin** against COX-1 and COX-2 are not readily available in the published literature. For comparative purposes, the



structurally related NSAID, indomethacin, exhibits potent inhibition of both isoforms, with reported IC50 values of 0.063 μ M for COX-1 and 0.48 μ M for COX-2 in human articular chondrocytes.[2]

Pharmacokinetics and Metabolism

Studies in animal models provide some insight into the pharmacokinetic profile of **Clometacin**. Research in rats using radiolabeled **Clometacin** indicated rapid excretion through both urine and feces.[3] The metabolic transformation in this model was limited, with the majority of the drug (>85%) being excreted in its unchanged form.[3] A single metabolite, identified as 1-(2-methyl-3-p-chloro phenylcarbinol-6-hydroxy) indol acetic acid, accounted for a small fraction of the excreted dose in urine.[3]

Table 2: Pharmacokinetic Data of Clometacin in Rats

Parameter	Finding
Excretion	Rapidly excreted in urine and feces[3]
Metabolism	Limited, with >85% excreted unchanged[3]
Identified Metabolite	1-(2-methyl-3-p-chloro phenylcarbinol-6- hydroxy) indol acetic acid[3]

Comprehensive pharmacokinetic data for **Clometacin** in humans, including key parameters such as bioavailability, plasma half-life, and clearance rates, are not available in the reviewed literature.

Clinical Data

A controlled, repeat-dose clinical study was conducted to compare the analgesic efficacy of **Clometacin** against zomepirac for post-operative pain following plastic surgery.[4] However, detailed quantitative outcomes from this trial are not publicly accessible.

Drug-Induced Liver Injury (DILI)

The primary reason for the withdrawal of **Clometacin** from clinical use was its association with a high incidence of severe hepatotoxicity.[1] The proposed mechanism for **Clometacin**-induced

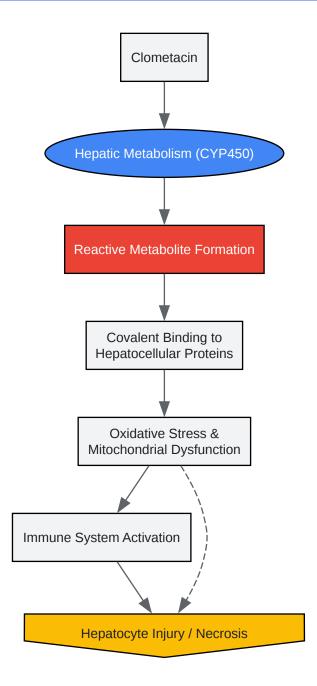


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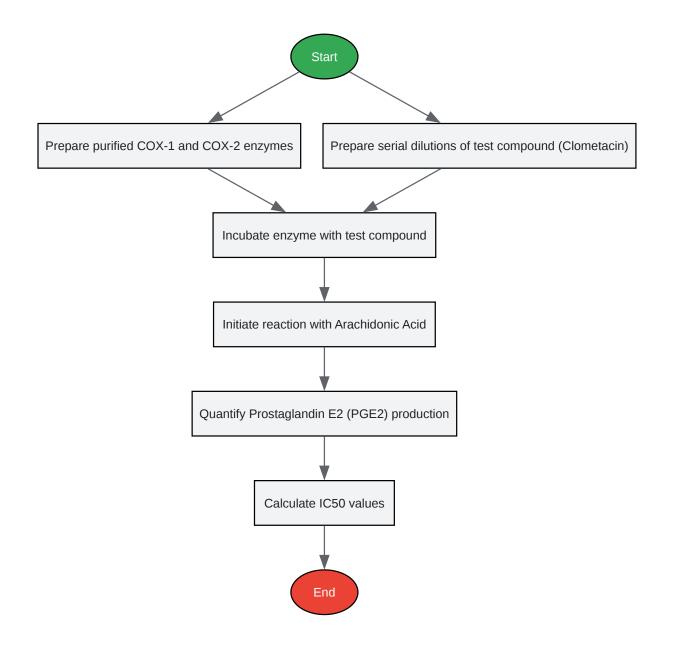
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liver injury involves its metabolic activation to reactive intermediates within the liver. These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and an ensuing immune-mediated inflammatory response, culminating in hepatocellular damage.









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